molecular formula C19H14ClN5OS B2932021 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide CAS No. 893917-57-2

2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2932021
CAS No.: 893917-57-2
M. Wt: 395.87
InChI Key: MKLWGOUTSQBNBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl substitution at the 1-position of the pyrazole ring and a sulfanyl-linked acetamide group at the 4-position.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5OS/c20-13-5-4-8-15(9-13)25-18-16(10-23-25)19(22-12-21-18)27-11-17(26)24-14-6-2-1-3-7-14/h1-10,12H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLWGOUTSQBNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the formation of the pyrazolo[3,4-d]pyrimidine core through a cyclization reactionThe reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like glacial acetic acid to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins that are crucial for cancer cell proliferation. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Substituent Variations in Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name / ID (Reference) Core Modification at 4-Position Aromatic Substituent at 1-Position Key Functional Groups
Target Compound Sulfanyl-linked acetamide 3-Chlorophenyl -S-CH2-C(O)-NHPh
N-[(4-Chlorophenyl)carbamoyl]-sulfonamide (25) Sulfonamide-carbamoyl 3,4,5-Trimethylpyrazole -SO2-NH-C(O)-NHPh
Glucokinase Activator (PDB ID: 4IXC) Oxy-linked propanamide 3-Chloropyridinyl -O-CH2-C(O)-NH-(pyridinyl)
3-Cyclopentyl-N-{1-[1-(4-fluorophenyl)...} Propanamide 4-Fluorophenyl -CH2-C(O)-NH-(pyrazolyl)
Ethyl 2-((1-(3-chlorophenyl)...propanoate Thio-linked ester 3-Chlorophenyl -S-CH(CH3)-COOEt

Key Observations :

  • Sulfanyl vs. Oxy Linkers : The target compound’s sulfanyl group (-S-) may confer greater lipophilicity and nucleophilic stability compared to oxygen-linked analogs like the glucokinase activator in . Sulfur’s larger atomic radius could also influence binding pocket interactions .
  • Acetamide vs. Carbamoyl/Sulfonamide : The acetamide group (-NH-C(O)-CH2-) in the target compound differs from carbamoyl (-NH-C(O)-O-) and sulfonamide (-SO2-NH-) groups in . Acetamides generally exhibit balanced solubility and metabolic stability, whereas sulfonamides may enhance acidity and hydrogen-bonding capacity .

Key Observations :

  • The glucokinase activator () shares a pyrazolo[3,4-d]pyrimidine core but employs an oxy-propanamide linker, suggesting that minor structural changes can redirect target specificity.
  • Dual Src/ABL inhibitors in feature pyrazolo[3,4-d]pyrimidine-4-amine scaffolds with chloroethyl or morpholinoethylthio groups, highlighting the role of bulky substituents in kinase selectivity .

Key Observations :

  • Carbamoyl derivatives () show moderate-to-good synthetic yields (55–75%), with IR spectra confirming carbonyl and sulfonamide functionalities.
  • The target compound’s synthesis likely involves nucleophilic substitution at the 4-position of the pyrazolo[3,4-d]pyrimidine core, analogous to methods in and .

Biological Activity

The compound 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound consists of a pyrazolo[3,4-d]pyrimidine core with a phenylacetamide moiety and a sulfanyl group. Its molecular formula is C17H16ClN5OS, with a molecular weight of approximately 367.86 g/mol. The presence of the 3-chlorophenyl group is significant for its biological interactions.

Research indicates that pyrazole derivatives often exhibit diverse biological activities through various mechanisms:

  • Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of key kinases involved in cancer cell proliferation. For instance, they have shown inhibitory effects against BRAF(V600E) and EGFR pathways, which are crucial in tumor growth and survival .
  • Anti-inflammatory Activity : These compounds have been noted for their anti-inflammatory properties, potentially through the modulation of inflammatory cytokines .
  • Antimicrobial Properties : Some studies suggest that pyrazole derivatives can exhibit antimicrobial activity, making them candidates for treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide:

Activity Assay Type Results Reference
AntitumorCell Proliferation AssayIC50 = 12.5 µM against cancer cells
Anti-inflammatoryCytokine Release InhibitionReduced IL-6 by 40%
AntimicrobialZone of Inhibition TestEffective against E. coli

Case Studies

  • Antitumor Activity : A study evaluated the compound's efficacy against various cancer cell lines. It was found to significantly inhibit cell proliferation in breast cancer cells (IC50 = 12.5 µM), suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : Another investigation assessed the compound's ability to modulate inflammatory responses in vitro. The results indicated a notable reduction in pro-inflammatory cytokines, highlighting its therapeutic potential in inflammatory diseases.
  • Antimicrobial Efficacy : The compound demonstrated promising results in antimicrobial assays, particularly against Gram-negative bacteria such as Escherichia coli, showcasing its potential for developing new antibiotics.

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide, and how do reaction conditions impact yield?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution reactions involving pyrazolo[3,4-d]pyrimidin-4-one intermediates and α-chloroacetamide derivatives. Key steps include:

  • Reagent Selection : Use of N-arylsubstituted α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) to introduce the sulfanylacetamide moiety .
  • Reaction Optimization : Conduct reactions under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to enhance nucleophilicity. Monitoring reaction time is critical to avoid side products like over-alkylation .
  • Yield Considerations : Yields typically range from 25% to 50%, depending on steric hindrance from the 3-chlorophenyl group and purity of intermediates .

Basic: Which spectroscopic techniques are essential for characterizing the structural conformation of this compound?

Methodological Answer:
A multi-technique approach is recommended:

  • X-ray Crystallography : Resolves intramolecular interactions (e.g., N—H⋯N hydrogen bonds) and dihedral angles between the pyrimidine and phenyl rings (e.g., 42.25°–67.84° inclinations observed in analogues) .
  • NMR Spectroscopy : ¹H-NMR (CDCl₃) identifies protons adjacent to electronegative groups (e.g., δ 8.61 ppm for pyrimidine-H, δ 7.42 ppm for chlorophenyl-H) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 598) and fragmentation patterns .

Advanced: How can researchers address discrepancies between computational predictions (e.g., DFT) and experimental NMR data for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects or dynamic processes like tautomerism. Mitigation strategies include:

  • Solvent Modeling : Use implicit solvent models (e.g., PCM) in DFT calculations to account for CDCl₃ or DMSO-d₆ environments .
  • Tautomeric Analysis : Evaluate potential tautomers (e.g., pyrazolo-pyrimidine keto-enol forms) via variable-temperature NMR to identify dominant conformers .
  • Dynamic NMR (DNMR) : Resolve broadened peaks caused by slow exchange processes, particularly for sulfanyl and acetamide protons .

Advanced: What strategies optimize the compound's biological activity through structure-activity relationship (SAR) studies?

Methodological Answer:
Focus on modifying electronic and steric properties:

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -Cl at the 3-position of phenyl) to enhance binding to kinase ATP pockets, as seen in pyrazolo[3,4-d]pyrimidine anticancer agents .
  • Sulfanyl Linker Replacement : Replace the sulfanyl group with sulfone or phosphonate moieties to improve solubility and target affinity .
  • Biological Assays : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to differentiate true activity from nonspecific effects .

Advanced: How do crystal packing and intermolecular interactions influence the compound's stability and solubility?

Methodological Answer:
X-ray crystallography reveals:

  • Hydrogen-Bond Networks : Intramolecular N—H⋯N bonds stabilize folded conformations, while intermolecular C—H⋯O interactions contribute to crystal lattice stability .
  • π-π Stacking : Parallel-displaced stacking between pyrimidine and chlorophenyl rings reduces solubility in aqueous media. Co-crystallization with cyclodextrins or PEG-based excipients can enhance dissolution .

Basic: What are the primary challenges in scaling up the synthesis of this compound for in vivo studies?

Methodological Answer:
Key challenges include:

  • Purification : Column chromatography is often required to separate regioisomers, but switching to recrystallization (e.g., ethanol/water) improves scalability .
  • Intermediate Stability : Protect labile groups (e.g., sulfanyl) from oxidation by using inert atmospheres (N₂/Ar) during reactions .

Advanced: How can flow chemistry techniques improve the synthesis efficiency of pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer:
Flow chemistry offers:

  • Precision in Reaction Control : Maintain consistent temperature and residence time to minimize side reactions (e.g., over-alkylation) .
  • DoE Optimization : Use design-of-experiment (DoE) models to identify critical parameters (e.g., reagent stoichiometry, flow rate) for maximizing yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.